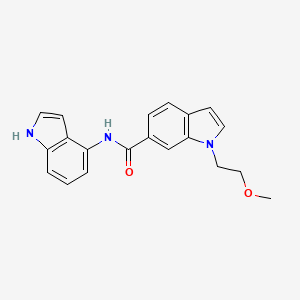
3-(4-chlorophenyl)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-(1H-pyrrol-1-yl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-CHLOROPHENYL)-1-[6,7-DIMETHOXY-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-3-(1H-PYRROL-1-YL)-1-PROPANONE is a complex organic compound that features a combination of aromatic and heterocyclic structures
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CHLOROPHENYL)-1-[6,7-DIMETHOXY-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-3-(1H-PYRROL-1-YL)-1-PROPANONE typically involves multi-step organic reactions. The process may start with the preparation of the isoquinoline and pyrrole intermediates, followed by their coupling with the chlorophenyl group under specific conditions. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and coupling catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters would be essential to maintain consistency and efficiency.
化学反应分析
Types of Reactions
3-(4-CHLOROPHENYL)-1-[6,7-DIMETHOXY-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-3-(1H-PYRROL-1-YL)-1-PROPANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction may produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be studied for their potential pharmacological activities. The presence of multiple functional groups allows for interactions with various biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound or its derivatives could be explored for therapeutic applications. Its structural features suggest potential activity as an enzyme inhibitor or receptor modulator.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 3-(4-CHLOROPHENYL)-1-[6,7-DIMETHOXY-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-3-(1H-PYRROL-1-YL)-1-PROPANONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
相似化合物的比较
Similar Compounds
Similar compounds to 3-(4-CHLOROPHENYL)-1-[6,7-DIMETHOXY-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-3-(1H-PYRROL-1-YL)-1-PROPANONE include other isoquinoline and pyrrole derivatives, such as:
- 3-(4-Chlorophenyl)-1-(isoquinolin-1-yl)-1-propanone
- 3-(4-Chlorophenyl)-1-(pyrrol-1-yl)-1-propanone
Uniqueness
The uniqueness of 3-(4-CHLOROPHENYL)-1-[6,7-DIMETHOXY-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-3-(1H-PYRROL-1-YL)-1-PROPANONE lies in its combination of functional groups and structural motifs, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C24H25ClN2O3 |
|---|---|
分子量 |
424.9 g/mol |
IUPAC 名称 |
3-(4-chlorophenyl)-1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-pyrrol-1-ylpropan-1-one |
InChI |
InChI=1S/C24H25ClN2O3/c1-29-22-13-18-9-12-27(16-19(18)14-23(22)30-2)24(28)15-21(26-10-3-4-11-26)17-5-7-20(25)8-6-17/h3-8,10-11,13-14,21H,9,12,15-16H2,1-2H3 |
InChI 键 |
CJOPSVVOBWGESC-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)CC(C3=CC=C(C=C3)Cl)N4C=CC=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{2-oxo-2-[(4-oxo-4H-chromen-6-yl)amino]ethyl}pyrazine-2-carboxamide](/img/structure/B11000733.png)
![1-(3-chlorophenyl)-N-(2-{[(2-methoxyphenyl)carbonyl]amino}ethyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11000738.png)
![N-{3-[(4,5-dimethyl-1,3-thiazol-2-yl)amino]-3-oxopropyl}pyrazine-2-carboxamide](/img/structure/B11000750.png)

![2-[(3-methylbutyl)amino]-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide](/img/structure/B11000766.png)
![methyl (2Z)-5-(3-fluorophenyl)-2-({[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}imino)-2,3-dihydro-1,3-thiazole-4-carboxylate](/img/structure/B11000773.png)
![2-hydroxy-N-[4-(2-hydroxyethoxy)phenyl]-4,6-dimethylpyridine-3-carboxamide](/img/structure/B11000781.png)
![N-[1-(4-fluorobenzyl)piperidin-4-yl]-3-(1H-indol-3-yl)propanamide](/img/structure/B11000789.png)
![N-(6-fluoro-1,3-benzothiazol-2-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B11000794.png)
![N-{2-[(2Z)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylideneamino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B11000798.png)
![3-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11000812.png)
![N-[4-(acetylamino)phenyl]-1-(6-bromo-2H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11000818.png)
![N-{[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine](/img/structure/B11000822.png)
![(8xi,9xi,14xi)-3-[(4-Chlorobenzyl)oxy]estra-1(10),2,4-trien-17-one](/img/structure/B11000823.png)
